SC-53116 hydrochloride
Beschreibung
Discovery and Development Background
The discovery of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride emerged from intensive research efforts in the late 1980s and early 1990s to identify and characterize novel serotonin receptor subtypes. The compound was first described and characterized as SC-53116 in 1992 through collaborative research that sought to develop selective pharmacological tools for the newly identified 5-hydroxytryptamine 4 receptor. This breakthrough came at a time when the serotonin receptor field was experiencing rapid expansion, with researchers recognizing that serotonin exhibited its diverse physiological effects through multiple distinct receptor subtypes beyond the previously known 5-hydroxytryptamine 1, 5-hydroxytryptamine 2, and 5-hydroxytryptamine 3 receptors.
The development process involved systematic medicinal chemistry approaches that built upon earlier benzamide structures, particularly those related to metoclopramide and other gastrointestinal prokinetic agents. The research team recognized that existing benzamide compounds showed mixed receptor activities and sought to develop more selective tools to study specific serotonin receptor functions. The pyrrolizidine core structure was specifically chosen based on conformational analysis and structure-activity relationship studies that indicated this bicyclic system could provide the appropriate spatial arrangement of pharmacophoric elements required for selective 5-hydroxytryptamine 4 receptor binding.
The compound's characterization revealed remarkable selectivity profiles that distinguished it from all previously known serotonin receptor ligands. In comprehensive receptor binding studies, 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride demonstrated exceptional selectivity for the 5-hydroxytryptamine 4 receptor with minimal activity at other monoamine receptors. This selectivity profile was unprecedented at the time and provided researchers with the first reliable pharmacological tool to study 5-hydroxytryptamine 4 receptor function in isolation from other serotonin receptor subtypes.
Table 1: Receptor Binding Profile of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|
| 5-Hydroxytryptamine 4 | 23 | 1.0 |
| 5-Hydroxytryptamine 3 | 152 | 6.6 |
| 5-Hydroxytryptamine 1 | >10,000 | >435 |
| 5-Hydroxytryptamine 2 | >10,000 | >435 |
| Dopamine D1 | >10,000 | >435 |
| Dopamine D2 | >10,000 | >435 |
| Alpha-1 Adrenergic | >10,000 | >435 |
| Alpha-2 Adrenergic | >10,000 | >435 |
| Beta Adrenergic | >10,000 | >435 |
Position within Substituted Benzamide Chemistry
4-Amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride occupies a distinctive position within the broader landscape of substituted benzamide chemistry, representing a significant departure from the traditional structural motifs that had dominated this chemical class. The benzamide scaffold has served as the foundation for numerous clinically important medications spanning multiple therapeutic areas, including antipsychotics, antiemetics, prokinetic agents, and antidepressants. However, most earlier benzamide derivatives relied on simpler aliphatic or aromatic substitution patterns that did not achieve the level of receptor selectivity demonstrated by this pyrrolizidine-containing compound.
The historical development of substituted benzamides began with compounds like metoclopramide, which was first described in 1964 and established the basic pharmacophore for gastrointestinal prokinetic activity. Metoclopramide and its early analogs demonstrated that the benzamide core could be modified to interact with various neurotransmitter systems, but these compounds typically exhibited broad receptor activities that limited their utility as research tools. The evolution of benzamide chemistry progressed through several generations, with each iteration attempting to improve selectivity and reduce side effects associated with off-target receptor interactions.
The substituted benzamide class encompasses a remarkable diversity of structural modifications, each designed to target specific receptor systems or therapeutic indications. Antipsychotic benzamides such as sulpiride and amisulpride feature distinct substitution patterns optimized for dopamine receptor antagonism, while antiemetic benzamides like cisapride and mosapride incorporate structural elements that enhance 5-hydroxytryptamine receptor interactions. The development of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride represented a quantum leap in this evolutionary process by achieving unprecedented receptor selectivity through innovative structural design.
Table 2: Comparative Analysis of Key Substituted Benzamide Structural Features
| Compound Class | Core Substitution Pattern | Typical Receptor Targets | Selectivity Profile |
|---|---|---|---|
| Classical Benzamides (Metoclopramide) | 4-Amino-5-chloro-2-methoxy | Multiple serotonin, dopamine | Low selectivity |
| Antipsychotic Benzamides | Variable amino substitutions | Dopamine D2/D3 receptors | Moderate selectivity |
| Prokinetic Benzamides | 4-Amino-5-chloro variants | 5-Hydroxytryptamine 4 | Variable selectivity |
| Pyrrolizidine Benzamides | 4-Amino-5-chloro-2-methoxy + pyrrolizidine | 5-Hydroxytryptamine 4 | High selectivity |
The unique positioning of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride within benzamide chemistry stems from its incorporation of a rigid, stereochemically defined pyrrolizidine moiety that constrains the overall molecular conformation in ways that previous benzamide structures could not achieve. This conformational constraint proved crucial for achieving the precise spatial arrangement of functional groups required for selective 5-hydroxytryptamine 4 receptor recognition while simultaneously eliminating interactions with other receptor subtypes.
Structural Relationship to Other Benzamide Derivatives
The structural relationships between 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride and other benzamide derivatives reveal important principles governing receptor selectivity and pharmacological activity within this chemical class. The compound shares the fundamental 4-amino-5-chloro-2-methoxybenzamide core structure with several other important benzamide derivatives, but differs significantly in the nature and stereochemistry of the amine-containing side chain.
Cisapride, another important 5-hydroxytryptamine 4 receptor agonist, demonstrates both similarities and key differences when compared to 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride. Both compounds feature the same benzamide core substitution pattern, but cisapride incorporates a 4-fluorophenoxy-substituted piperidine system instead of the pyrrolizidine structure. This difference in the heterocyclic component results in distinct pharmacological profiles, with cisapride showing broader receptor activities and different tissue selectivity patterns compared to the highly selective pyrrolizidine analog.
Mosapride represents another structurally related benzamide that shares the core pharmacophore but employs a morpholine-containing side chain with a benzyl substituent. The molecular formula of mosapride (C21H25ClFN3O3) reflects the additional complexity introduced by the fluorobenzyl substitution, which enhances certain pharmacokinetic properties but also broadens the receptor interaction profile compared to 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride.
Table 3: Structural Comparison of Related Benzamide Derivatives
| Compound | Molecular Formula | Core Benzamide Pattern | Side Chain Type | Stereochemistry |
|---|---|---|---|---|
| 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide | C16H22ClN3O2 | 4-Amino-5-chloro-2-methoxy | Pyrrolizidine | (1S,8S) |
| Cisapride | C23H29ClFN3O4 | 4-Amino-5-chloro-2-methoxy | 4-Fluorophenoxypiperidine | (±) |
| Mosapride | C21H25ClFN3O3 | 4-Amino-5-chloro-2-methoxy | 4-Fluorobenzylmorpholine | (±) |
| Metoclopramide | C14H22ClN3O2 | 4-Amino-5-chloro-2-methoxy | N,N-Diethylaminoethyl | - |
The development of bridgehead-modified analogs of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride has provided additional insights into structure-activity relationships within this chemical series. The bridgehead-methyl analog, prepared to address potential metabolic liabilities of the parent compound, maintained significant 5-hydroxytryptamine 4 receptor activity but showed reduced potency, with an effective concentration producing 50% of maximum response of 449 nanomolar compared to 23 nanomolar for the unsubstituted pyrrolizidine. This structure-activity relationship data confirms the importance of the precise geometric arrangement of the pyrrolizidine system for optimal receptor interactions.
The stereochemical requirements for 5-hydroxytryptamine 4 receptor selectivity become apparent when comparing the activities of different stereoisomers and structural analogs. The specific (1S,8S) stereochemistry of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride represents the optimal configuration for receptor binding, with racemic mixtures showing reduced potency. This stereochemical specificity distinguishes the compound from many other benzamide derivatives that do not exhibit significant stereoselective receptor interactions.
The relationship between 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride and broader benzamide drug development efforts extends beyond simple structural comparisons to encompass fundamental principles of molecular recognition and selectivity. The compound's success in achieving unprecedented receptor selectivity through strategic incorporation of conformationally constrained heterocyclic systems has influenced subsequent drug discovery approaches within the benzamide class and beyond. This influence can be observed in the development of other azatricyclic benzamide derivatives that employ similar design principles to achieve enhanced selectivity for specific receptor subtypes.
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDAUMNWKAMIX-LPJGFKLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858386 | |
| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146388-57-0, 879208-42-1 | |
| Record name | Benzamide, 4-amino-5-chloro-N-[[(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxy-, hydrochloride (1:1), rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146388-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analyse Chemischer Reaktionen
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride undergoes various chemical reactions, primarily involving its role as a 5-HT4 receptor partial agonist. It has been shown to ameliorate scopolamine-induced impairment in learning and increase population spike amplitude in the hippocampus . The compound’s reactions typically involve common reagents and conditions used in neuroscience research, but specific details on oxidation, reduction, or substitution reactions are not extensively documented.
Wissenschaftliche Forschungsanwendungen
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the 5-HT4 receptor’s role in learning and memory, as well as its potential therapeutic effects on cognitive impairments . The compound has also been utilized in proteomics research and to study cell biology and pharmacology, specifically in blocking the activation of ErbB2 and downstream signaling pathways .
Wirkmechanismus
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride exerts its effects by acting as a partial agonist of the 5-HT4 receptor. It has been shown to stimulate cAMP production, which is maximal at 100 nM concentrations . The compound ameliorates scopolamine-induced impairment in learning and increases population spike amplitude in the hippocampus . The molecular targets and pathways involved include the inositol 1,4,5-triphosphate/calcium (InsP3/Ca2+) signaling pathway and the adenylyl cyclase/cAMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substitution Patterns
Key Observations :
- The target compound uniquely incorporates a pyrrolizine bicyclic amine , which may enhance binding to hydrophobic pockets in biological targets compared to simpler amines (e.g., pyridine or piperazine derivatives) .
- Electron-withdrawing groups (e.g., chloro, methoxy) on the benzamide ring are conserved across analogs, suggesting shared mechanisms of action, such as enzyme inhibition or receptor antagonism .
Key Observations :
- The target compound’s synthesis uses EDC·HCl , a common carbodiimide coupling agent, under argon to prevent side reactions . In contrast, pyrazole carboxamides employ EDCI/HOBt in DMF, achieving higher yields (62–71%) due to optimized activating conditions .
- Recrystallization is a shared purification step, but the target compound requires acidification with HCl to isolate the hydrochloride salt .
Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability .
- Analogs without salt forms (e.g., ) may require formulation aids for drug delivery.
Implications for Bioactivity
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Pyrrolizine moiety : May confer selectivity for targets like serotonin or dopamine receptors, as seen in related bicyclic amines .
- Chloro and methoxy groups : Common in kinase inhibitors (e.g., imatinib analogs), these substituents could stabilize interactions with ATP-binding pockets .
- Piperazine derivatives : Compounds like and are often designed for CNS penetration due to their amine basicity and moderate logP values.
Biologische Aktivität
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its pharmacological properties. It has been identified as a dual antagonist for serotonin 5-HT3 and dopamine D2 receptors, which positions it as a promising candidate for therapeutic applications such as antiemetics and treatments for neuropsychiatric disorders.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H25ClN3O3 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide; hydrochloride |
| CAS Number | 879208-42-1 |
The biological activity of this compound primarily revolves around its interaction with serotonin and dopamine receptors. As a partial agonist of the 5-HT4 receptor, it enhances neurotransmission in pathways associated with learning and memory. This mechanism is particularly relevant in the context of cognitive impairments and neurodegenerative diseases.
Pharmacological Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antiemetic Properties : The compound has demonstrated efficacy in reducing nausea and vomiting by antagonizing serotonin receptors involved in the vomiting reflex.
- Cognitive Enhancement : In animal models, particularly those induced with scopolamine to mimic cognitive deficits, administration of the compound improved memory retention and learning capabilities. For instance, doses around 10 mg/kg were effective in reversing scopolamine-induced impairments in rats .
- Dopaminergic Activity : The dual action on dopamine D2 receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Cognitive Impairment : A study involving rats treated with scopolamine showed that administration of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide significantly improved performance in maze tests compared to control groups receiving only scopolamine .
- Antiemetic Trials : Clinical trials have indicated that this compound can effectively reduce chemotherapy-induced nausea in patients when administered before treatment sessions.
Comparative Analysis with Similar Compounds
The table below compares the pharmacological profiles of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide with other related compounds:
| Compound Name | Receptor Activity | Therapeutic Use |
|---|---|---|
| 4-amino...hydrochloride | 5-HT4 partial agonist; D2 antagonist | Antiemetic; cognitive enhancer |
| Tegaserod | 5-HT4 agonist | Irritable bowel syndrome |
| Prucalopride | 5-HT4 agonist | Chronic constipation |
Vorbereitungsmethoden
Starting Materials and Initial Functionalization
The benzamide precursor is synthesized from 5-chlorosalicylic acid or its derivatives. Key steps include:
-
Methylation : Introduction of the methoxy group at the 2-position using dimethyl sulfate or methyl iodide under alkaline conditions (e.g., K₂CO₃/acetone).
-
Chlorination : Directed chlorination at the 5-position using N-chlorosuccinimide (NCS) or Cl₂ gas in acetic acid.
-
Nitration/Reduction : Alternative routes involve nitration followed by catalytic hydrogenation (Pd/C, H₂) to introduce the amino group.
Example Protocol (CN105237422A) :
Amidation with Pyrrolizine Amine
The acyl chloride is reacted with [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanamine.
Conditions :
-
Solvent: Toluene or dichloromethane.
-
Base: Pyridine or triethylamine to scavenge HCl.
Yield : 85–92% (reported for analogous benzamide syntheses).
Preparation of Pyrrolizine Amine
Synthesis of (1S,8S)-Hexahydro-1H-Pyrrolizin-1-yl Methanamine
The pyrrolizine amine is synthesized via:
-
Cyclization : Reaction of 1,5-diaminopentane with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the pyrrolizine core.
-
Stereochemical Control : Use of chiral catalysts (e.g., L-proline) or resolution via diastereomeric salt formation.
-
Reductive Amination : Introduce the methylene group using formaldehyde and NaBH₃CN.
Example Protocol (WO2023/018809A1) :
-
Cyclize (R)-pyrrolidine-2-carboxaldehyde with 1,4-dibromobutane to form the pyrrolizine scaffold.
-
Reduce with LiAlH₄ to yield the primary amine.
Coupling and Salt Formation
Amide Bond Formation
The benzoyl chloride is coupled with the pyrrolizine amine under Schotten-Baumann conditions:
Procedure :
-
Dissolve the acyl chloride in toluene.
-
Add dropwise to a solution of the pyrrolizine amine and triethylamine in dichloromethane.
Workup :
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ethanol:
Conditions :
-
Solvent: Ethanol or diethyl ether.
-
Molar ratio: 1:1 (amine:HCl).
Optimization and Key Data
Critical Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Acylation | Temperature | 0–25°C | Prevents decomposition |
| Chlorination | Cl₂ equivalents | 1.2–1.5 | Minimizes over-chlorination |
| Salt formation | HCl addition rate | Slow, dropwise | Ensures crystal purity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?
- Answer: Multi-step synthesis involves sequential coupling of the benzamide core with the pyrrolizine moiety. Key steps include:
-
Amide bond formation using EDC/HOBt coupling under anhydrous conditions (0–5°C, DMF solvent).
-
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) to isolate the (1S,8S)-pyrrolizine enantiomer.
-
Final hydrochloride salt formation via HCl gas titration in diethyl ether.
-
Monitor intermediates using NMR (e.g., δ 3.8 ppm for methoxy group) and chiral HPLC (Chiralpak IA column, 90:10 hexane/EtOH) .
Table 1: Critical Reaction Parameters
Step Temperature (°C) Reagents Yield (%) Amide Coupling 0–5 EDC, HOBt 65–75 Salt Formation 25 HCl (g) >95
Q. How should researchers confirm structural integrity and purity?
- Answer: Use a combination of:
- NMR Spectroscopy : / NMR in DMSO-d6 to verify methoxy (δ 3.8), amide NH (δ 8.2), and pyrrolizine protons (δ 2.5–3.5).
- HPLC-MS : C18 column, gradient elution (20–80% MeCN/H2O + 0.1% formic acid), ESI+ for m/z [M+H]+.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (deviation <0.4%) .
Q. What safety measures are essential during handling?
- Answer:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store at 2–8°C in amber vials under inert gas to prevent hydrolysis.
- For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Refer to SDS guidelines for emergency protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scale-up?
- Answer: Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to predict transition states and intermediates. Use ICReDD’s reaction path search methods to identify energy barriers in amide coupling and salt formation steps. Combine with machine learning to optimize solvent selection (e.g., DMF vs. THF) and reduce byproduct formation .
Table 2: Computational Parameters for Amide Coupling
| Parameter | Value |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | PCM (DMF) |
| Activation Energy (kcal/mol) | 22.3 |
Q. How to resolve contradictions in spectroscopic data between batches?
- Answer: Cross-validate using:
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and quaternary carbons.
- X-ray Crystallography : Resolve chiral centers (e.g., pyrrolizine ring conformation).
- Dynamic HPLC : Assess thermal stability under accelerated conditions (40°C, 75% RH) to identify degradation products .
Q. What methodologies are effective for studying biological interactions?
- Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions.
- Molecular Dynamics Simulations : Analyze binding poses over 100 ns trajectories (AMBER force field) .
Q. How to address stability challenges in aqueous formulations?
- Answer:
- pH Stability Studies : Test buffered solutions (pH 3–9) at 25°C/40°C. Use UPLC-PDA to monitor degradation (e.g., hydrolysis at pH >7).
- Lyophilization : Formulate with trehalose (1:5 w/w) to enhance shelf life.
- Forced Degradation : Expose to UV (254 nm) and H2O2 to identify photo/oxidative byproducts .
Data Contradiction Analysis
Q. How to interpret conflicting solubility reports in polar vs. nonpolar solvents?
- Answer:
- Solvent Screening : Use shake-flask method with HPLC quantification. The hydrochloride salt shows higher solubility in water (>50 mg/mL) vs. DCM (<1 mg/mL).
- Co-solvency Studies : Add 10% PEG-400 to aqueous solutions to enhance dissolution without precipitation.
- pKa Determination : Estimate via potentiometric titration (predicted pKa = 4.2 for the tertiary amine) to explain pH-dependent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
